Boiling Point: 3-Bromo vs. 4-Bromo Isomer
The target 3-bromo compound exhibits a predicted boiling point approximately 6.4 °C lower than its 4-bromo positional isomer, a difference relevant for distillation-based purification and thermal stability assessments [1]. While both are predicted values, the consistent methodology across PubChem-derived data enables a cross-study comparison.
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 356.1 ± 22.0 °C |
| Comparator Or Baseline | 1-[2-(4-Bromophenoxy)ethyl]piperidine (CAS 836-58-8): 362.5 ± 22.0 °C |
| Quantified Difference | ΔT ≈ 6.4 °C |
| Conditions | Predicted values computed by ACD/Labs or similar software and aggregated in PubChem/ChemSpider |
Why This Matters
This lower boiling point can translate to gentler distillation conditions during purification, reducing the risk of thermal decomposition for heat-sensitive downstream intermediates.
- [1] MolAid. (n.d.). 1-[2-(3-溴苯氧基)乙基]哌啶 | 554430-68-1 (3-Bromo). MolAid. ChemSpider. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]piperidine (4-Bromo). ChemSpider Database. View Source
